Cas no 34595-14-7 (N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline)
N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline Chemical and Physical Properties
Names and Identifiers
-
- N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline
- STK034462
-
- Inchi: 1S/C13H9ClN2O2/c14-13-7-6-12(16(17)18)8-10(13)9-15-11-4-2-1-3-5-11/h1-9H/b15-9+
- InChI Key: IGTADUGPGNPAAA-OQLLNIDSSA-N
- SMILES: ClC1=CC=C(C=C1/C=N/C1C=CC=CC=1)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 311
- XLogP3: 3.7
- Topological Polar Surface Area: 58.2
N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AK Scientific | 6878CD-250mg |
N-[(E)-(2-Chloro-5-nitrophenyl)methylidene]aniline |
34595-14-7 | 95% | 250mg |
$56 | 2023-09-16 |
N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline Related Literature
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline
Comprehensive Overview of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline (CAS No. 34595-14-7)
N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline, with the CAS number 34595-14-7, is a specialized organic compound that has garnered significant attention in the field of chemical research and industrial applications. This compound, characterized by its unique nitro and chloro functional groups, is widely studied for its potential in synthesizing advanced materials and intermediates. Researchers and industry professionals frequently search for terms like "synthesis of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline", "applications of CAS 34595-14-7", and "properties of nitro-substituted aniline derivatives", reflecting its relevance in contemporary chemistry.
The molecular structure of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline features a Schiff base linkage, which is pivotal in coordination chemistry and material science. This structural motif is often explored for its ability to form stable complexes with metal ions, making it a valuable component in catalysts and sensors. Recent trends in green chemistry have also sparked interest in eco-friendly synthesis methods for such compounds, with queries like "sustainable synthesis of Schiff bases" and "green chemistry approaches for nitroaniline derivatives" becoming increasingly popular.
In addition to its chemical properties, CAS 34595-14-7 is investigated for its potential applications in photovoltaic materials and organic electronics. The nitro group in the compound enhances its electron-withdrawing capabilities, which is crucial for designing efficient organic semiconductors. Searches related to "nitroanilines in organic electronics" and "Schiff bases for solar cells" highlight the growing intersection of this compound with renewable energy technologies.
Another area of interest is the compound's role in pharmaceutical research. While not directly used as a drug, N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline serves as a precursor for bioactive molecules. Researchers often look for "nitroaniline derivatives in drug discovery" and "Schiff bases as antimicrobial agents", underscoring its indirect contributions to medicinal chemistry. The compound's stability and reactivity make it a versatile building block for designing novel therapeutic agents.
From an analytical perspective, CAS 34595-14-7 is frequently utilized in chromatography and spectroscopic studies. Its distinct UV-Vis absorption profile and compatibility with HPLC methods make it a useful reference standard. Queries such as "HPLC analysis of nitroaniline compounds" and "spectroscopic characterization of Schiff bases" are common among analytical chemists seeking to optimize detection techniques.
In summary, N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline (34595-14-7) is a multifaceted compound with applications spanning materials science, electronics, and pharmaceuticals. Its structural features and reactivity continue to inspire innovative research, as evidenced by the frequent searches for "advanced applications of nitroaniline derivatives" and "future trends in Schiff base chemistry". As the scientific community explores sustainable and high-performance materials, this compound remains a key player in driving technological advancements.
34595-14-7 (N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)